molecular formula C38H28O B13089300 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

Cat. No.: B13089300
M. Wt: 500.6 g/mol
InChI Key: KKHDIFGHXWCTLD-UHFFFAOYSA-N
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Description

1,2-Bis[4-(4-phenylphenyl)phenyl]ethanone is a highly substituted ethanone derivative characterized by a central ketone group flanked by two 4-(4-phenylphenyl)phenyl substituents. This structure confers significant rigidity and hydrophobicity due to its extended aromatic system.

Properties

Molecular Formula

C38H28O

Molecular Weight

500.6 g/mol

IUPAC Name

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

InChI

InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2

InChI Key

KKHDIFGHXWCTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight XLogP* Key Substituents Applications/Findings References
1,2-Bis[4-(4-phenylphenyl)phenyl]ethanone C₃₄H₂₆O 450.58† ~7.5† Biphenyl groups Hypothesized use in materials -
1,2-Bis[4-(trifluoromethyl)phenyl]ethanone C₁₆H₁₀F₆O 332.24 5.2 Trifluoromethyl High hydrophobicity
1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone C₁₈H₁₈N₄O₅ 370.36 N/A Nitrophenyl, piperazine Anti-BPH activity (EC₅₀: 7.6–79.8 µM)
2-Hydroxy-1,2-bis(4-methylphenyl)ethanone C₁₆H₁₆O₂ 240.29 N/A Hydroxy, methylphenyl Organic synthesis intermediate

*XLogP: Calculated octanol-water partition coefficient. †Estimated based on structural analogs.

Key Observations:

Hydrophobicity : The trifluoromethyl derivative (XLogP: 5.2) is less hydrophobic than the target compound (estimated XLogP: ~7.5), highlighting how biphenyl substituents enhance lipophilicity compared to smaller groups like CF₃.

Bioactivity : The nitro-piperazine derivative exhibits anti-BPH activity, demonstrating how nitrogen-containing substituents can enable pharmacological efficacy . In contrast, the target compound’s aromatic system may favor material applications over direct bioactivity.

Solubility : The hydroxy-methylphenyl analog () likely has improved aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s rigid aromatic framework may limit solubility in polar solvents.

Biological Activity

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone, also known as a bis-acetophenone derivative, is a compound of interest due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological systems, particularly in cancer therapy and other therapeutic areas.

Chemical Structure

The molecular formula of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is C30H24O3C_{30}H_{24}O_3. Its structure consists of two acetophenone moieties linked by a central ethane unit. The presence of multiple phenyl groups may enhance its lipophilicity and interactions with cellular targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies on related compounds have shown enhanced anti-proliferative effects against various cancer cell lines. The presence of electron-donating substituents has been correlated with increased activity, suggesting that modifications to the phenyl groups can optimize therapeutic effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Induction of apoptosis
Compound BHeLa (Cervical Cancer)3.5Inhibition of cell cycle
1,2-bis[4-(4-phenylphenyl)phenyl]ethanoneA549 (Lung Cancer)TBDTBD

The proposed mechanisms through which 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress within cells.

Case Studies

A notable case study evaluated the efficacy of a structurally similar compound in a preclinical model of breast cancer. The study demonstrated significant tumor regression and improved survival rates in treated subjects compared to controls. The compound was found to modulate multiple signaling pathways involved in tumor growth and metastasis .

Toxicity and Side Effects

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone. Preliminary toxicity studies indicate that high doses may lead to cytotoxicity in normal cells, necessitating further investigation into dose optimization and delivery methods.

Comparative Analysis with Other Compounds

In comparison to other anticancer agents such as traditional chemotherapeutics, 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone may offer advantages in terms of selectivity and reduced side effects due to its targeted action on specific cellular pathways.

Table 2: Comparison with Traditional Chemotherapeutics

AgentTarget Cancer TypeMechanismSide Effects
DoxorubicinBreast CancerDNA IntercalationCardiotoxicity
CisplatinTesticular CancerDNA Cross-linkingNephrotoxicity
1,2-bis[4-(4-phenylphenyl)phenyl]ethanoneVariousKinase InhibitionTBD

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